3-Fluoro-4-(trifluoromethyl)cinnamic acid
Overview
Description
3-Fluoro-4-(trifluoromethyl)cinnamic acid: is an organic compound with the molecular formula C10H6F4O2 . It is a derivative of cinnamic acid, where the phenyl ring is substituted with a fluoro group at the 3-position and a trifluoromethyl group at the 4-position.
Mechanism of Action
Target of Action
Cinnamic acid derivatives are known to interact with a variety of biological targets, influencing numerous physiological processes .
Mode of Action
Cinnamic acid derivatives are known to exhibit a range of biological activities, which can be attributed to their interactions with various cellular targets . The trifluoromethyl group in the compound may enhance its activity .
Biochemical Pathways
Cinnamic acid is a central intermediate in the biosynthesis of numerous natural products, including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids .
Result of Action
Cinnamic acid derivatives are known to exhibit a range of biological activities, which can be attributed to their interactions with various cellular targets .
Action Environment
It is generally recommended to store the compound in a dry, cool, and well-ventilated place .
Biochemical Analysis
Biochemical Properties
3-Fluoro-4-(trifluoromethyl)cinnamic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as phenylalanine ammonia-lyase, which is involved in the biosynthesis of cinnamic acid derivatives . The interaction with this enzyme suggests that this compound may influence the production of various phenylpropanoids, flavonoids, and other related compounds. Additionally, the presence of fluoro and trifluoromethyl groups may enhance the compound’s binding affinity to certain proteins, potentially altering their function and stability.
Cellular Effects
This compound has been observed to affect various cellular processes. It can influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress responses. The compound’s interaction with cellular proteins may lead to changes in gene expression, impacting cellular metabolism and function. For instance, this compound may modulate the activity of transcription factors, thereby altering the expression of genes involved in antioxidant defense mechanisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The fluoro and trifluoromethyl groups enhance the compound’s ability to form hydrogen bonds and van der Waals interactions with target proteins. This can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound may inhibit enzymes involved in pro-inflammatory pathways, thereby exerting anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. The compound exhibits good stability under ambient conditions, but its degradation can be influenced by factors such as pH and temperature . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and oxidative stress . Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcomes without inducing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of phenylpropanoids. The compound interacts with enzymes such as phenylalanine ammonia-lyase, which catalyzes the conversion of phenylalanine to cinnamic acid . This interaction can influence the flux of metabolites through the phenylpropanoid pathway, potentially affecting the levels of various secondary metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The presence of fluoro and trifluoromethyl groups may enhance the compound’s ability to cross cellular membranes, influencing its distribution and accumulation within tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, where it can interact with key enzymes and proteins . These interactions can modulate the compound’s activity and function, potentially leading to changes in cellular metabolism and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(trifluoromethyl)cinnamic acid typically involves the Suzuki-Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent such as tetrahydrofuran or dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The double bond in the cinnamic acid moiety can be reduced to form the saturated derivative.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of fluoro-trifluoromethyl benzoic acid derivatives.
Reduction: Formation of 3-fluoro-4-(trifluoromethyl)phenylpropanoic acid.
Substitution: Formation of various substituted cinnamic acid derivatives.
Scientific Research Applications
3-Fluoro-4-(trifluoromethyl)cinnamic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a specialty chemical in various industrial processes
Comparison with Similar Compounds
- 3-(Trifluoromethyl)cinnamic acid
- 4-(Trifluoromethyl)cinnamic acid
- 3-Fluorocinnamic acid
- 4-Fluorocinnamic acid
Comparison: 3-Fluoro-4-(trifluoromethyl)cinnamic acid is unique due to the presence of both fluoro and trifluoromethyl groups on the phenyl ring. This combination imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs. The trifluoromethyl group significantly increases the compound’s lipophilicity, enhancing its potential interactions with biological targets .
Properties
IUPAC Name |
(E)-3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O2/c11-8-5-6(2-4-9(15)16)1-3-7(8)10(12,13)14/h1-5H,(H,15,16)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEWWWLVURRLNN-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420681 | |
Record name | 3-Fluoro-4-(trifluoromethyl)cinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
231291-13-7 | |
Record name | 3-Fluoro-4-(trifluoromethyl)cinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 231291-13-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.